4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the para position of the benzamide core and a 5,6,7,8-tetrahydrocinnolin-3-yl moiety attached to the piperidin-4-yl group. The presence of the tetrahydrocinnolin system, a partially saturated bicyclic heteroaromatic scaffold, may enhance binding affinity and metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
4-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-24(18-7-9-21(10-8-18)28-13-3-4-14-28)25-20-11-15-29(16-12-20)23-17-19-5-1-2-6-22(19)26-27-23/h3-4,7-10,13-14,17,20H,1-2,5-6,11-12,15-16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOBYBMHYFRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Piperidine Linkers
Several benzamide analogs share the piperidine-linked pharmacophore but differ in substituents and heterocyclic appendages:
Key Insights :
- Pyrazine-containing analogs (e.g., Example 19 in ) exhibit distinct electronic profiles due to the electron-deficient pyrazine ring, which may influence receptor interactions.
Compounds with 1H-Pyrrole Substituents
The 1H-pyrrole moiety is a notable feature shared with other bioactive molecules:
Key Insights :
- The target compound’s pyrrole group may enhance π-π stacking interactions in binding pockets, similar to compound 3f . However, its extended structure (piperidine-cinnolin linkage) likely increases molecular weight and complexity, affecting bioavailability.
Heterocyclic Systems in Piperidine-Linked Amides
Compounds with fused or saturated heterocycles attached to piperidine demonstrate diverse pharmacological profiles:
Key Insights :
- The tetrahydrocinnolin system in the target compound is distinct from thiophene or pyrimidine-based analogs , offering unique hydrogen-bonding and steric properties.
- Fluorinated analogs (e.g., compound 127 in ) exhibit enhanced binding energies in computational models, suggesting that halogenation could be a strategy to optimize the target compound.
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely follows established benzamide coupling strategies, as seen in , but the tetrahydrocinnolin-piperidine linkage may require specialized heterocyclic chemistry.
- Biological Activity: No direct activity data for the target compound were found in the provided evidence. However, analogs with similar scaffolds (e.g., ) show promise in antiviral and kinase-targeting contexts, suggesting plausible therapeutic avenues.
- Optimization Potential: Structural modifications, such as fluorination (as in ) or pyrazine incorporation (as in ), could be explored to enhance potency or pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
